Perhydrohexestrol

Description

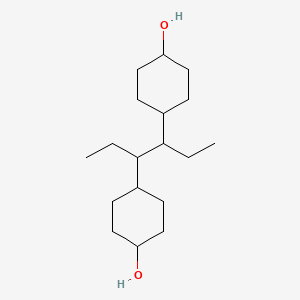

Perhydrohexestrol (CAS 74006-28-3) is a synthetic steroid-like compound with the molecular formula C₁₈H₃₄O₂. It belongs to the cyclohexanol derivative family, characterized by a 1,2-diethyl-1,2-ethanediyl backbone linking two 4-hydroxycyclohexyl groups . Its stereoisomeric forms, including cis-trans and trans-trans configurations, significantly influence its biochemical interactions .

Properties

CAS No. |

74006-28-3 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

4-[4-(4-hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-ol |

InChI |

InChI=1S/C18H34O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-20H,3-12H2,1-2H3 |

InChI Key |

WEWXCETUQCZGAO-UHFFFAOYSA-N |

SMILES |

CCC(C1CCC(CC1)O)C(CC)C2CCC(CC2)O |

Canonical SMILES |

CCC(C1CCC(CC1)O)C(CC)C2CCC(CC2)O |

Synonyms |

perhydrohexestrol perhydrohexestrol, (1R*(cis),2R*(trans))-(+)-isomer perhydrohexestrol, (1R*(cis),2R*(trans))-(-)-isomer perhydrohexestrol, (1R*(cis),2S*(trans))-(+-)-isomer perhydrohexestrol, (1R*(trans),2R*(trans))-(+)-isomer perhydrohexestrol, (1R*(trans),2R*(trans))-(+-)-isomer perhydrohexestrol, (1R*(trans),2R*(trans))-(-)-isomer perhydrohexestrol, (1R*(trans),2S*(trans))-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers of Perhydrohexestrol

This compound exists in multiple stereoisomeric forms, each with distinct biological profiles:

Structural Insight : The cis-trans isomer’s hydroxyl groups adopt equatorial-axial positions, enhancing ABP compatibility, whereas the trans-trans form’s axial-axial arrangement disrupts binding .

Perhydrodiketones

Perhydrodiketones, such as (3,4-bis(trans-4-oxocyclohexyl)-hexane), share the C₁₈H₃₄O₂ formula but replace hydroxyl groups with ketones:

| Compound | AR Binding | ABP Binding | Key Findings |

|---|---|---|---|

| trans-trans perhydrodiketone | None | Moderate | Binds ABP with lower affinity than cis-trans this compound . |

Mechanistic Difference : Ketone groups reduce hydrogen-bonding capacity, explaining weaker ABP interactions compared to hydroxylated analogs .

Hexestrol and Derivatives

Hexestrol (CAS 84-16-2), a non-steroidal estrogen, shares a bibenzyl core but lacks cyclohexanol rings. Hydrogenation of hexestrol yields this compound, altering receptor specificity:

Key Contrast : Hexestrol’s rigidity enables estrogen receptor binding, while this compound’s conformational flexibility favors ABP .

Broader Context of C₁₈H₃₄O₂ Compounds

Other C₁₈H₃₄O₂ compounds, such as oleic acid (CAS 112-80-1) and cyclohexyldodecanoic acid (CAS 18017-77-1), are structurally unrelated fatty acids. Their biological roles (e.g., lipid metabolism) diverge entirely from this compound’s steroid-mimetic function .

Research Implications

- Stereochemical Sensitivity : The enantiomeric preference of cis-trans this compound for ABP underscores the importance of chiral synthesis in drug design .

- Therapeutic Potential: ABP-specific binding could be leveraged for targeted modulation of testosterone distribution, avoiding systemic AR activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.